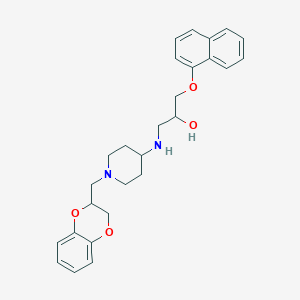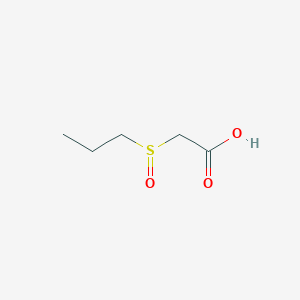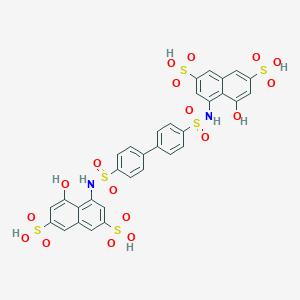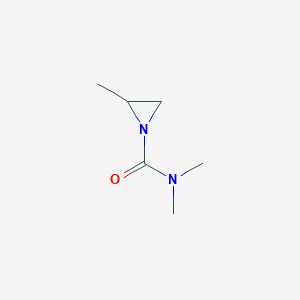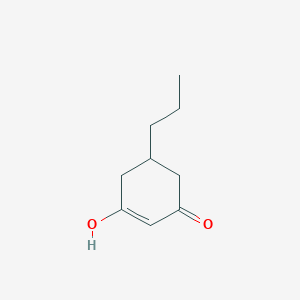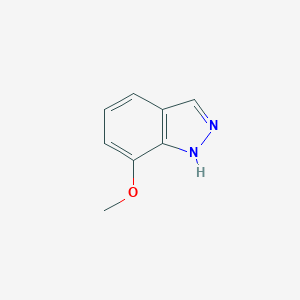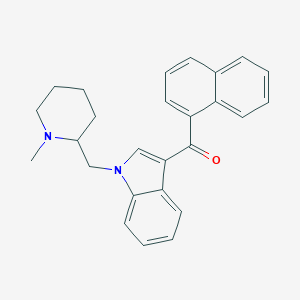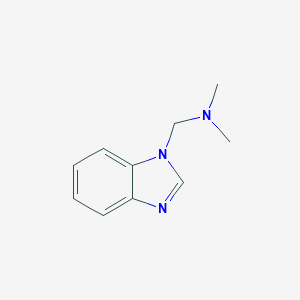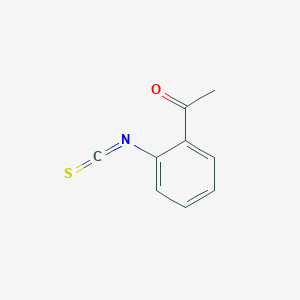
1-(2-Isothiocyanatophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isothiocyanatophenyl)ethanone is an organic compound with the molecular formula C9H7NOS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Isothiocyanatophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylphenylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the isothiocyanate group. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as reagents, catalyzed by DMAP or DABCO .
Industrial Production Methods
Industrial production of 2-acetylphenyl isothiocyanate often employs the reaction of primary amines with thiophosgene or its derivatives. This method is favored due to its high yield and efficiency. the use of thiophosgene, a highly toxic and volatile reagent, poses significant safety and environmental concerns .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Isothiocyanatophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with 2-acetylphenyl isothiocyanate include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving 2-acetylphenyl isothiocyanate include thiourea derivatives, heterocyclic compounds, and various substituted isothiocyanates .
Aplicaciones Científicas De Investigación
1-(2-Isothiocyanatophenyl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-acetylphenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by modifying active site residues, thereby affecting molecular pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the acetyl group, making it less reactive in certain synthetic applications.
Benzyl isothiocyanate: Contains a benzyl group instead of an acetyl group, leading to different reactivity and applications.
Allyl isothiocyanate: Known for its presence in mustard oil, it has different biological activities compared to 2-acetylphenyl isothiocyanate.
Uniqueness
1-(2-Isothiocyanatophenyl)ethanone is unique due to its acetyl group, which enhances its reactivity and allows for the formation of a wider variety of derivatives. This makes it particularly valuable in synthetic chemistry and medicinal research .
Propiedades
Número CAS |
134470-65-8 |
|---|---|
Fórmula molecular |
C9H7NOS |
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
1-(2-isothiocyanatophenyl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h2-5H,1H3 |
Clave InChI |
SBKAVRLWBBLYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1N=C=S |
SMILES canónico |
CC(=O)C1=CC=CC=C1N=C=S |
Sinónimos |
Ethanone, 1-(2-isothiocyanatophenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


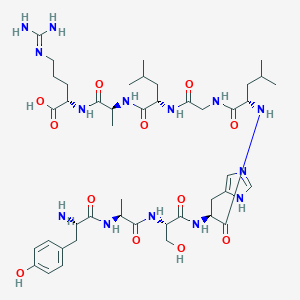



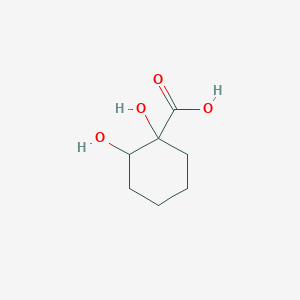
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
